(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan
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Overview
Description
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is an organic compound that belongs to the class of formazans Formazans are characterized by the presence of a N=N-C=N-N linkage, which is responsible for their vibrant colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan typically involves the reaction of 4-bromobenzaldehyde with phenylhydrazine and benzaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is usually refluxed for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted formazans depending on the nucleophile used.
Scientific Research Applications
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organic compounds.
Biology: Employed in biochemical assays to detect the presence of certain enzymes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan involves its interaction with molecular targets through its N=N-C=N-N linkage. This linkage allows the compound to participate in redox reactions, making it useful in various biochemical assays. The bromine atom in the 4-position also plays a role in its reactivity, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- (E,E)-5-(4-Chlorophenyl)-1,3-diphenylformazan
- (E,E)-5-(4-Fluorophenyl)-1,3-diphenylformazan
- (E,E)-5-(4-Methylphenyl)-1,3-diphenylformazan
Uniqueness
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom enhances its reactivity, making it more versatile in various chemical reactions .
Biological Activity
(E,E)-5-(4-Bromophenyl)-1,3-diphenylformazan is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of appropriate hydrazone precursors with phenyl isocyanate or similar reagents under controlled conditions. The compound can be characterized using various spectroscopic techniques such as IR and NMR.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that formazan derivatives exhibit notable antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Table 1 summarizes the antimicrobial activity of this compound against selected bacterial strains.
Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 18 | 100 |
Pseudomonas aeruginosa | 12 | 100 |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound demonstrated cytotoxic effects in vitro, particularly against:
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
Table 2 presents the cytotoxicity results obtained from MTT assays.
Cell Line | IC50 Value (µM) | Percentage Inhibition at 100 µM |
---|---|---|
HepG2 | 25 | 85% |
MCF-7 | 30 | 80% |
The mechanism by which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This mechanism is critical for its cytotoxicity against cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific applications:
- Study on Antimicrobial Properties : A study conducted by Chohan et al. evaluated the antibacterial effects of various formazan derivatives, including this compound. Results showed significant inhibition against multi-drug resistant strains .
- Cytotoxicity Assessment : In a comparative study on anticancer agents, this compound was found to be more effective than standard chemotherapeutics in inhibiting the growth of HepG2 cells .
Properties
Molecular Formula |
C19H15BrN4 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
N'-anilino-N-(4-bromophenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15BrN4/c20-16-11-13-18(14-12-16)22-24-19(15-7-3-1-4-8-15)23-21-17-9-5-2-6-10-17/h1-14,21H/b23-19-,24-22? |
InChI Key |
IILUTEUHHGMIPG-AMLDTQNSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/N=NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)N=NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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